molecular formula C18H15NO3S B12890256 [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone CAS No. 827024-03-3

[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone

Cat. No.: B12890256
CAS No.: 827024-03-3
M. Wt: 325.4 g/mol
InChI Key: KLCFTQKXTMMGNM-UHFFFAOYSA-N
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Description

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to a tosyl-protected pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Tosylation: The pyrrole ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl protecting group to the nitrogen atom of the pyrrole ring.

    Attachment of the Phenyl Group: The final step involves the introduction of the phenyl group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the normal biological activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone can be compared with other pyrrole derivatives such as:

    Phenyl(1-benzyl-1H-pyrrol-2-yl)methanone: Similar structure but with a benzyl group instead of a tosyl group.

    Phenyl(1-methyl-1H-pyrrol-2-yl)methanone: Contains a methyl group instead of a tosyl group.

    Phenyl(1-ethyl-1H-pyrrol-2-yl)methanone: Contains an ethyl group instead of a tosyl group.

The uniqueness of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone lies in the presence of the tosyl protecting group, which provides stability and allows for selective reactions at other positions on the molecule.

Properties

CAS No.

827024-03-3

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone

InChI

InChI=1S/C18H15NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(19)18(20)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

KLCFTQKXTMMGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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